N-(6-Fluoro-4-formylpyridin-2-YL)acetamide
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Overview
Description
N-(6-Fluoro-4-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2 and a molecular weight of 182.153 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-Fluoro-4-formylpyridin-2-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . The reaction typically takes place in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-4-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of N-(6-Fluoro-4-carboxypyridin-2-YL)acetamide.
Reduction: Formation of N-(6-Fluoro-4-hydroxymethylpyridin-2-YL)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Fluoro-4-formylpyridin-2-YL)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Fluoro-4-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Fluoro-4-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting anti-fibrotic activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
N-(6-fluoro-4-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
XXAJZYXETHTXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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